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molecular formula C30H22O6S2 B8518466 1,1'-[1,3-Phenylenebis(sulfonyl-4,1-phenyleneoxy)]dibenzene CAS No. 40912-27-4

1,1'-[1,3-Phenylenebis(sulfonyl-4,1-phenyleneoxy)]dibenzene

Cat. No. B8518466
M. Wt: 542.6 g/mol
InChI Key: XFOXQHQFFRKZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04069205

Procedure details

To a solution of 137.0 grams (0.498 mole) of m-benzenedisulfonyl chloride in 170 grams of diphenyl ether was added 1.0 gram of ferric chloride. The reaction was stirred at 170° C for 24 hours. After the reaction had cooled to room temperature, ethyl ether was added and the mixture was filtered and washed with water. The ether layer was separated, filtered, and dried over Na2SO4. Evaporation of the ether and distillation of diphenyl ether under reduced pressure afforded a crude solid. The crude product then was distilled under high vacuum (0.1mm) with an open flame. The distillate solidified upon cooling and was dissolved in 40 ml of chloroform and 800 ml of ethyl ether. A small amount of insoluble black residue was filtered from the solution. The addition of 800 ml of petroleum ether precipitated 160 grams (63%) of a white powder, mp 70°-75° C.
Quantity
137 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:11](Cl)(=[O:13])=[O:12])[CH:6]=[CH:5][CH:4]=[C:3]([S:7](Cl)(=[O:9])=[O:8])[CH:2]=1.[CH2:15]([O:17][CH2:18][CH3:19])[CH3:16].[C:20]1([O:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[O:17]([C:18]1[CH:29]=[CH:28][C:27]([S:11]([C:1]2[CH:6]=[CH:5][CH:4]=[C:3]([S:7]([C:30]3[CH:29]=[CH:28][C:27]([O:26][C:20]4[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=4)=[CH:32][CH:31]=3)(=[O:9])=[O:8])[CH:2]=2)(=[O:13])=[O:12])=[CH:32][CH:19]=1)[C:15]1[CH:22]=[CH:21][CH:20]=[CH:25][CH:16]=1

Inputs

Step One
Name
Quantity
137 g
Type
reactant
Smiles
C1(=CC(=CC=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
Name
ferric chloride
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
170 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 170° C for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction had cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether and distillation of diphenyl ether under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded a crude solid
DISTILLATION
Type
DISTILLATION
Details
The crude product then was distilled under high vacuum (0.1mm) with an open flame
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 40 ml of chloroform
FILTRATION
Type
FILTRATION
Details
A small amount of insoluble black residue was filtered from the solution
ADDITION
Type
ADDITION
Details
The addition of 800 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
precipitated 160 grams (63%) of a white powder, mp 70°-75° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)C1=CC=C(C=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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